(Z)-2-((2,4-difluorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide
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Description
Synthesis Analysis
The synthesis of chromene derivatives typically involves strategies like Knoevenagel condensation, cycloaddition reactions, or modifications of pre-existing chromene scaffolds. For example, Proença et al. (2008) described a synthesis method for 2-imino-2H-chromene-3-carboxamides, which could be related to the target compound through modifications of the synthesis pathway involving nucleophilic substitutions or the addition of methoxy and difluorophenyl groups to achieve the desired structure (Proença & Costa, 2008).
Molecular Structure Analysis
The molecular structure of chromene derivatives is crucial for their chemical behavior and biological activity. The core chromene structure offers a scaffold that can interact with various biological targets. Studies like those conducted by Reis et al. (2013) on closely related compounds provide insights into the crystallography and molecular conformation of chromene derivatives, emphasizing the importance of the spatial arrangement of substituents for their properties (Reis et al., 2013).
Scientific Research Applications
Synthesis Methods
Compounds similar to "(Z)-2-((2,4-difluorophenyl)imino)-6-methoxy-2H-chromene-3-carboxamide" have been synthesized through various methodologies, demonstrating the versatility and interest in chromene derivatives. The synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides, for example, is achieved via a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids like ZnI2 and FeCl3 under an air atmosphere, suggesting a methodology that could be adapted for related compounds (Nizami & Hua, 2018). Another approach involves the Knoevenagel condensation of salicylaldehyde derivatives with N-substituted cyanoacetamides using aqueous sodium carbonate, highlighting an eco-friendly synthesis route for 2-imino-2H-chromene-3-carboxamides (Proença & Costa, 2008).
Characterization and Properties
The detailed characterization and study of chromene derivatives, including their DFT (Density Functional Theory) studies, provide insights into their electronic structures and potential applications. For instance, the interaction of certain chromene derivatives with various reagents has been characterized using IR, UV, 1H NMR, and other spectroscopic techniques, providing a comprehensive understanding of their structures and electronic properties (Al‐Sehemi, Irfan, & El-Agrody, 2012).
Applications in Antimicrobial Studies
Chromene derivatives have shown promising antimicrobial activities, indicating their potential as therapeutic agents. Novel Zn(II) metal complexes derived from heterocyclic Schiff base ligands, including chromene derivatives, exhibit significant antimicrobial activity against a range of bacteria and fungi, suggesting their use in combating microbial resistance (Yamgar et al., 2014).
Potential as Cytotoxic Agents
Research into chromene derivatives has also explored their potential as cytotoxic agents against various cancer cell lines. The synthesis and structure-activity relationships of novel 2-imino-2H-chromene-3(N-aryl)carboxamides have been investigated, with some derivatives showing potent activity, indicating the relevance of these compounds in cancer research (Gill, Kumari, & Bariwal, 2016).
properties
IUPAC Name |
2-(2,4-difluorophenyl)imino-6-methoxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c1-23-11-3-5-15-9(6-11)7-12(16(20)22)17(24-15)21-14-4-2-10(18)8-13(14)19/h2-8H,1H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGUMPLXOZWKPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=C(C=C(C=C3)F)F)C(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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